molecular formula C18H21N3O2 B2505037 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034444-30-7

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2505037
CAS No.: 2034444-30-7
M. Wt: 311.385
InChI Key: GAVPTPKBSHLPGG-WKILWMFISA-N
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Description

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is an organic compound that features a benzamide core substituted with a 4-methyl group and a cyclohexyl ring attached to a pyrimidin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a pyrimidin-2-yloxy group. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclohexyl ring is replaced by the pyrimidin-2-yloxy group.

    Benzamide Formation: The intermediate is then reacted with 4-methylbenzoic acid or its derivatives under amide coupling conditions. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzamide ring can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzoic acid.

    Reduction: 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrimidin-2-yloxy group can engage in hydrogen bonding or π-π interactions with biological targets, while the benzamide core can provide additional binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is unique due to the presence of both a pyrimidin-2-yloxy group and a benzamide core. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-3-5-14(6-4-13)17(22)21-15-7-9-16(10-8-15)23-18-19-11-2-12-20-18/h2-6,11-12,15-16H,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVPTPKBSHLPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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